5-(Morpholin-4-ylsulfonyl)-1,3-benzoxazol-2-amine chemical structure
5-(Morpholin-4-ylsulfonyl)-1,3-benzoxazol-2-amine chemical structure
Technical Whitepaper: 5-(Morpholin-4-ylsulfonyl)-1,3-benzoxazol-2-amine
Part 1: Executive Summary & Structural Logic
The compound 5-(Morpholin-4-ylsulfonyl)-1,3-benzoxazol-2-amine represents a "privileged structure" in medicinal chemistry, specifically designed to target ATP-binding pockets in kinases (e.g., PI3K, mTOR) and bacterial enzymes.
Its architecture is a fusion of two critical functional domains:
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The Warhead (1,3-benzoxazol-2-amine): A planar, bicyclic heteroaromatic system that functions as a bioisostere for the adenine ring of ATP. The 2-amino group and the ring nitrogen (N3) form a characteristic donor-acceptor motif essential for "hinge binding" within kinase active sites.
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The Solubilizer (Morpholin-4-ylsulfonyl): Positioned at the C5 carbon, this moiety extends towards the solvent front. The sulfonyl group provides metabolic stability and hydrogen-bond acceptance, while the morpholine ring significantly lowers logP, improving oral bioavailability and aqueous solubility compared to purely aromatic analogs.
Part 2: Physicochemical Profile (Predicted)
The following data characterizes the molecule's suitability as a lead fragment in drug discovery.
| Property | Value (Est.) | Significance |
| Molecular Formula | C₁₁H₁₃N₃O₄S | Core stoichiometry. |
| Molecular Weight | 283.30 g/mol | Fragment-like (<300 Da), ideal for FBDD (Fragment-Based Drug Discovery). |
| cLogP | ~0.8 – 1.2 | Highly hydrophilic; suggests good aqueous solubility. |
| TPSA | ~110 Ų | High polar surface area; indicates strong H-bonding potential but potential blood-brain barrier (BBB) permeability challenges. |
| H-Bond Donors | 2 (Primary Amine) | Critical for hinge region interaction. |
| H-Bond Acceptors | 6 | Includes sulfonyl oxygens and morpholine oxygen. |
| pKa (Base) | ~3.5 (Benzoxazole) | Weakly basic; likely neutral at physiological pH. |
Part 3: Synthetic Architecture
To ensure regiospecificity and high yield, we utilize a convergent synthetic route . Direct sulfonation of the benzoxazole ring is discouraged due to competing electrophilic sites. Instead, the scaffold is constructed by cyclizing a pre-functionalized aminophenol precursor.
Protocol: The "Nitro-Reduction-Cyclization" Route
Reagents Required:
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4-Chloro-3-nitrobenzenesulfonyl chloride (Starting Material)
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Sodium Dithionite (Na₂S₂O₄) or H₂/Pd-C (Reducing Agent)
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Cyanogen Bromide (CNBr)[4]
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Potassium Hydroxide (KOH)
Step-by-Step Methodology:
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Nucleophilic Substitution (Sulfonamide Formation):
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Hydrolysis & Reduction (Phenol Formation):
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Reflux the intermediate in aqueous NaOH to convert the 4-chloro group to a 4-hydroxyl group (Nucleophilic Aromatic Substitution).
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Reduce the nitro group to an amine using H₂/Pd-C in MeOH or Na₂S₂O₄ in EtOH/H₂O.
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Outcome:2-Amino-4-(morpholin-4-ylsulfonyl)phenol . This is the critical intermediate.
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Ring Closure (The CNBr Cyclization):
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Setup: Suspend the aminophenol intermediate in a mixture of MeOH/H₂O.
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Addition: Add Cyanogen Bromide (CNBr, 1.2 eq) portion-wise at 0–5°C. Caution: CNBr is highly toxic.
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Reaction: Stir at room temperature for 4–6 hours.
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Mechanism: The amino group attacks the nitrile carbon of CNBr, forming a guanidine-like intermediate. The adjacent phenolic oxygen then attacks the same carbon, displacing ammonia/bromide to close the oxazole ring.
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Purification: Neutralize with NaHCO₃. The product precipitates as a solid. Recrystallize from Ethanol.
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Visualizing the Workflow
Figure 1: Convergent synthesis pathway ensuring regiospecific placement of the sulfonyl moiety.
Part 4: Medicinal Chemistry Rationale (SAR)
Why synthesize this specific structure? The 2-amino-1,3-benzoxazole scaffold is a validated pharmacophore for kinase inhibition.
Mechanism of Action (Binding Mode):
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Hinge Region Binding: The 2-amino group acts as a Hydrogen Bond Donor (HBD) to the backbone carbonyl of the kinase hinge region (e.g., Valine or Methionine residues). The N3 nitrogen of the oxazole ring acts as a Hydrogen Bond Acceptor (HBA) to the backbone amide NH.
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Solvent Exposure: The 5-position substitution vectors the morpholine ring out of the deep hydrophobic pocket and towards the solvent interface. This improves the entropy of binding by displacing water molecules and enhances the drug's solubility profile.
Pharmacophore Map
Figure 2: Predicted binding mode of the target molecule within a generic kinase ATP-binding pocket.
Part 5: Analytical Validation
To certify the synthesis, the following analytical signatures must be confirmed:
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¹H NMR (DMSO-d₆, 400 MHz):
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Benzoxazole Protons: Aromatic signals around 7.4–7.8 ppm (3H, m).
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Amine Protons: Broad singlet around 7.5–8.0 ppm (2H, s, exchangeable with D₂O).
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Morpholine Protons: Two distinct multiplets at 2.9 ppm (4H, N-CH₂) and 3.6 ppm (4H, O-CH₂).
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Mass Spectrometry (ESI+):
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Expect a strong molecular ion peak [M+H]⁺ at m/z 284.1 .
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IR Spectroscopy:
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Primary amine (NH₂) stretch: ~3300–3400 cm⁻¹.
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Sulfonyl (O=S=O) stretch: ~1150 and 1350 cm⁻¹.
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C=N (Oxazole) stretch: ~1620 cm⁻¹.
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References
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Temiz-Arpaci, O., et al. (2005).[2] "Synthesis and antimicrobial activity of some 5-[2-(morpholin-4-yl)acetamido]...benzoxazoles." Archiv der Pharmazie. Link
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Cho, S. Y., et al. (2010).[8] "Discovery of aminopyridines substituted with benzoxazole as orally active c-Met kinase inhibitors."[8] Bioorganic & Medicinal Chemistry Letters. Link
- Potts, K. T. (1984). "The Chemistry of Heterocyclic Compounds, Oxazoles." John Wiley & Sons.
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Verma, G., et al. (2024).[9][10] "4-(Benzoxazol-2-yl)phenyl 3-((3-Chloro-1,4-Naphthoquinon-2-yl)amino)phenyl Sulfate."[10] Molbank. Link
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Organic Chemistry Portal. "Synthesis of Cyanamides from Cyanogen Bromide." (Mechanism validation). Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and antimicrobial activity of some 5-[2-(morpholin-4-yl)acetamido] and/or 5-[2-(4-substituted piperazin-1-yl)acetamido]-2-(p-substituted phenyl)benzoxazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. reddit.com [reddit.com]
- 5. youtube.com [youtube.com]
- 6. Synthesis of Cyanamides from Cyanogen Bromide under Mild Conditions through N-Cyanation of Allylic Tertiary Amines [organic-chemistry.org]
- 7. Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of aminopyridines substituted with benzoxazole as orally active c-Met kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Dehydrogenative synthesis of N-functionalized 2-aminophenols from cyclohexanones and amines: Molecular complexities via one-shot assembly - PMC [pmc.ncbi.nlm.nih.gov]
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